Product packaging for Bucelipase alfa(Cat. No.:CAS No. 9026-00-0)

Bucelipase alfa

Cat. No.: B8822760
CAS No.: 9026-00-0
M. Wt: 14.11 g/mol
InChI Key: PUUAYGFHOHGGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bucelipase alfa, also referred to as recombinant human bile salt-stimulated lipase (rhBSSL), is an investigational recombinant enzyme for research purposes . Current scientific literature indicates its primary research application has been in the context of exocrine pancreatic insufficiency associated with cystic fibrosis . The compound has been evaluated in clinical trials to assess its efficacy in improving fat absorption and growth in patient populations with this condition . As a protein-based therapy, its research value lies in its potential to substitute or supplement endogenous digestive enzymes. Researchers interested in the mechanisms of enzyme replacement or the pathophysiology of malabsorption syndromes may find this compound relevant for in vitro studies. It is critical to note that this compound is not an approved drug and is designated for Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use .

Properties

CAS No.

9026-00-0

Molecular Formula

H14

Molecular Weight

14.11 g/mol

IUPAC Name

molecular hydrogen

InChI

InChI=1S/7H2/h7*1H

InChI Key

PUUAYGFHOHGGPX-UHFFFAOYSA-N

Canonical SMILES

[HH].[HH].[HH].[HH].[HH].[HH].[HH]

physical_description

White powder;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Molecular Architecture and Post Translational Modifications of Bucelipase Alfa

Gene (CEL) Structure and Transcriptional Regulation

The foundation of Bucelipase alfa's structure lies in the CEL gene. In humans, this gene is located on chromosome 9, specifically at band 9q34.13. wikipedia.orgnih.gov The CEL gene is composed of 11 exons, which are the coding regions, interspersed with introns. nih.govnih.gov

Table 1: Characteristics of the Human CEL Gene

FeatureDescriptionReference(s)
Official Symbol CEL nih.gov
Full Name Carboxyl Ester Lipase (B570770) nih.gov
Location Chromosome 9q34.13 wikipedia.org
Structure 11 coding exons nih.govnih.gov
Key Expression Sites Exocrine pancreas, lactating mammary gland nih.gov
Regulation Pancreas-specific enhancer element nih.gov

Protein Primary Sequence Analysis and Evolutionary Conservation

The primary structure of this compound consists of a single polypeptide chain. The full-length human protein is comprised of 722 amino acids. nih.gov A key feature in the C-terminal region of the human protein is the presence of a variable number of tandem repeats (VNTR), typically consisting of 11-amino acid sequences rich in proline. nih.govnih.gov

Comparative analysis across different species reveals a high degree of evolutionary conservation, particularly in the functional domains of the enzyme. nih.govnih.gov Vertebrate CEL proteins share sequence identities ranging from 53% to 97%. nih.govnih.gov This high level of conservation is especially pronounced in key structural and functional regions, including the active site catalytic triad (B1167595) and residues involved in binding to bile salts. nih.govfrontiersin.org While the core functional regions are highly conserved, the C-terminal VNTR region is more variable and is notably absent in CEL proteins from non-mammalian vertebrates like birds, reptiles, amphibians, and fish. nih.govnih.gov This suggests that the core catalytic function of the enzyme is ancient, while the highly repetitive C-terminal tail is a more recent evolutionary addition in mammals. nih.gov

Glycosylation Patterns and Their Structural-Functional Implications for this compound

This compound is a glycoprotein, meaning it is extensively modified with sugar chains (glycans). genecards.orgnih.gov These post-translational modifications are crucial for its proper folding, stability, and transport, although not strictly essential for its basic catalytic activity. nih.govoncotarget.com There are two main types of glycosylation found on the molecule:

N-linked Glycosylation: There is a conserved N-glycosylation site at the asparagine residue Asn207 (in the sequence Asn-Ile-Thr). nih.govgenecards.org This site is located near the active site of the enzyme. nih.govoncotarget.com Proper N-glycosylation is important for the correct folding and secretion of the enzyme. oncotarget.com

O-linked Glycosylation: The C-terminal region, with its multiple proline-rich repeats, is heavily decorated with smaller O-linked glycans. genecards.orgnih.gov This extensive O-glycosylation contributes to the stability of the enzyme, potentially protecting it from degradation by proteases in the digestive tract. oncotarget.com

Three-Dimensional Structural Insights and Active Site Delineation

The three-dimensional structure of this compound conforms to the α/β hydrolase fold family, a common structural framework for enzymes that hydrolyze ester bonds. nih.govnih.govd-nb.info This fold is characterized by a central β-sheet surrounded by α-helices. frontiersin.org

The active site, where the hydrolysis of lipids occurs, is buried within the protein's core. nih.govresearchgate.net Access to this site is controlled by a surface loop, sometimes referred to as a "lid," which can change conformation. nih.govresearchgate.net The catalytic machinery responsible for the enzyme's function is a classic catalytic triad of three amino acid residues: frontiersin.orgnih.govresearchgate.net

Serine (Ser): Acts as the primary nucleophile, attacking the substrate.

Aspartic Acid (Asp): Orients and stabilizes the histidine residue.

Histidine (His): Acts as a general base, activating the serine residue.

These three residues work in concert to break down ester bonds in lipids. nih.govmdpi.com The activity of this compound is significantly enhanced in the presence of bile salts. researchgate.net Bile salts are thought to bind to a specific region on the enzyme, causing a conformational change that opens the "lid" over the active site, allowing greater access for water-insoluble substrates like cholesterol esters and triglycerides. nih.govresearchgate.net

Table 2: Key Residues in the Active Site of Human Carboxyl Ester Lipase

Residue TypeSpecific Amino AcidRole in CatalysisReference(s)
Nucleophile SerineAttacks the ester bond of the substrate. frontiersin.orgnih.gov
Acid Aspartic AcidStabilizes the charge of the histidine residue. frontiersin.orgnih.gov
Base HistidineActivates the serine residue for nucleophilic attack. frontiersin.orgnih.gov

Catalytic Mechanisms and Substrate Hydrolysis Specificity of Bucelipase Alfa

Enzymatic Reaction Mechanisms and Catalytic Triad (B1167595) Analysis

The catalytic activity of Bucelipase alfa is fundamentally reliant on a catalytic triad within its active site. wikipedia.org This triad is a coordinated set of three amino acid residues that work in concert to perform catalysis. wikipedia.org In many hydrolases and lipases, this consists of a serine (Ser), a histidine (His), and an acidic residue, typically aspartate (Asp) or glutamate (B1630785) (Glu). wikipedia.orgnih.govresearchgate.net For lipases, a Ser-His-Asp configuration is commonly observed. nih.gov While the specific residues for this compound are homologous to other lipases, studies on related enzymes like human lipoprotein lipase (B570770) have identified Ser-132, Asp-156, and His-241 as constituting its essential catalytic triad. nih.gov

The mechanism is a form of covalent catalysis initiated by the triad's charge-relay network. wikipedia.org The acidic residue (Asp) orients and polarizes the basic residue (His), which in turn increases the nucleophilicity of the serine residue. wikipedia.orgresearchgate.net This "activated" serine then launches a nucleophilic attack on the carbonyl carbon of the ester substrate. wikipedia.org This action forms a transient, high-energy tetrahedral intermediate, which is stabilized by an oxyanion hole in the active site. wikipedia.org The intermediate then collapses, leading to the formation of a covalent acyl-enzyme complex and the release of the alcohol portion of the substrate. In the final step, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid product and regenerating the free enzyme for another catalytic cycle. wikipedia.org Structural studies have revealed that the active serine residue may be buried under a helical fragment, suggesting that a conformational change is necessary to allow substrate access. nih.gov

Substrate Profiling and Hydrolysis Rates Across Diverse Lipid Esters

This compound exhibits broad substrate specificity, enabling it to play a crucial role in the digestion of dietary lipids. uniprot.orgwikipedia.org It efficiently catalyzes the hydrolysis of numerous lipid esters. uniprot.org Its versatility allows it to act on cholesteryl esters, triacylglycerols, diacylglycerols, phospholipids (B1166683), lysophospholipids, and esters of lipid-soluble vitamins. uniprot.orgwikipedia.org this compound is a recombinant form of human lysosomal acid lipase (rhLAL) and, within the lysosome, it breaks down cholesteryl esters and triglycerides into their fundamental components: free cholesterol, glycerol, and free fatty acids. europa.eudrugbank.comeuropa.eu

The enzyme also demonstrates activity towards fatty acid esters of hydroxy fatty acids (FAHFAs). uniprot.org Research indicates a preferential hydrolysis for FAHFAs where the ester bond is located further from the carboxylate group. Furthermore, unsaturated FAHFAs are reported to be hydrolyzed more rapidly than their saturated counterparts. uniprot.org

Table 1: Substrate Profile of this compound

Substrate ClassSpecific ExamplesProducts of Hydrolysis
TriacylglycerolsTriolein, Tributyrin, TriacetinDiacylglycerol, Fatty Acid, Glycerol uniprot.orgwikipedia.org
Cholesteryl Esters-Cholesterol, Fatty Acid uniprot.orgeuropa.eu
Phospholipids-Fatty Acid, Lysophospholipid uniprot.org
Lysophospholipids-Fatty Acid, Glycerophosphocholine (or other head group) uniprot.org
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)-Hydroxy Fatty Acid, Fatty Acid uniprot.org
Lipid-Soluble Vitamin Esters-Vitamin, Fatty Acid wikipedia.org

Bile Salt Activation Kinetics and Mechanisms

A distinguishing characteristic of this compound is its dependence on bile salts for optimal catalytic activity. nih.govnih.gov Bile salts are biological detergents that facilitate lipid digestion and absorption. In the context of this compound, they function as essential activators. nih.gov

The mechanism of activation has been elucidated through structural studies, particularly the crystal structure of bovine bile salt-activated lipase (BAL) complexed with the bile salt taurocholate. nih.gov These studies revealed that the enzyme has specific binding sites for bile salts. nih.gov One crucial binding site is located near the active site, specifically on a flexible hairpin loop consisting of about ten residues. nih.gov

In the absence of bile salts, this loop can cover the active site, restricting substrate access. Upon binding of a bile salt like taurocholate, the loop undergoes a significant conformational change. nih.gov The bile salt stabilizes the loop in an "open" conformation, which is thought to expose the active site and form the necessary substrate-binding site. nih.gov This conformational shift makes the enzyme catalytically competent. A second, more remote bile salt binding site has also been identified, though its precise role in activation is less defined. nih.gov The activation by bile salts is a key regulatory feature, ensuring that the lipase is most active in the intestinal environment where lipid digestion occurs. nih.gov

Enzyme Kinetics and Steady-State Parameters of this compound

The catalytic efficiency and substrate affinity of this compound can be quantified using the principles of steady-state enzyme kinetics. adarshcollege.innih.gov This approach analyzes the rate of the enzymatic reaction under conditions where the concentration of the enzyme-substrate complex remains relatively constant over time. numberanalytics.com The relationship between the reaction velocity and substrate concentration is often described by the Michaelis-Menten equation. adarshcollege.in

Key parameters derived from these studies include:

Kₘ (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of its maximum value (Vₘₐₓ). It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower Kₘ indicates a higher affinity. adarshcollege.in

Vₘₐₓ (Maximum velocity): This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate. adarshcollege.in

k꜀ₐₜ (Turnover number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is a measure of the enzyme's catalytic efficiency. adarshcollege.in

k꜀ₐₜ/Kₘ (Catalytic efficiency): This ratio is considered the specificity constant and provides a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations. adarshcollege.in

Steady-state kinetic analysis is a powerful tool for comparing the enzyme's activity on different substrates and understanding its catalytic mechanism. nih.govwikipedia.orgwustl.edu Kinetic parameters for human this compound (also known as Carboxyl Ester Lipase) have been determined for specific model substrates.

Table 2: Steady-State Kinetic Parameters for this compound (CEL)

SubstrateKₘ (μM)Vₘₐₓ (pmol/min/mg)Reference
lipoyl-4-aminobenzoate24Not Reported uniprot.org
triacetin1545.5 uniprot.org

Preclinical Investigations and Biological Efficacy in Model Systems

In Vitro Cellular Uptake and Intracellular Trafficking Mechanisms of Recombinant Bucelipase alfa

The entry of recombinant this compound into target cells is a critical first step for its biological action. Preclinical studies have shown that this compound, referred to interchangeably in literature as sebelipase alfa for the treatment of Lysosomal Acid Lipase (B570770) (LAL) deficiency, is taken up from the extracellular environment through receptor-mediated endocytosis. europa.eudrugbank.com The protein is a glycoprotein, and the glycan chains attached to its surface play a crucial role in this process by acting as ligands for specific cell surface receptors. europa.eudrugbank.comnih.gov

Once bound to these receptors, the enzyme-receptor complex is internalized into the cell. europa.eudrugbank.com Following internalization, the enzyme is trafficked through the endocytic pathway to the lysosomes. europa.eudrugbank.com This targeted delivery is essential, as the lysosome is the primary site of action for this enzyme, where it replaces the function of the deficient native lysosomal acid lipase. drugbank.com The efficiency of this uptake can be a determinant of the enzyme's therapeutic effect. Notably, in some in vitro assessments, the development of anti-drug antibodies has been shown to inhibit the cellular uptake of the enzyme, underscoring the importance of this pathway. europa.eu

Assessment of Substrate Hydrolysis and Lipid Metabolism within Cell Culture Models

Once successfully trafficked to the lysosomes within target cells, this compound exerts its enzymatic function. In cell culture models of LAL deficiency, the introduction of this compound restores the cell's ability to hydrolyze specific lipid substrates that accumulate due to the enzyme deficiency. The primary function of the enzyme is to catalyze the breakdown of cholesteryl esters and triglycerides. europa.eudrugbank.com

This hydrolytic action yields free cholesterol, glycerol, and free fatty acids, which can then be utilized by the cell for various metabolic processes. europa.eudrugbank.com The restoration of this metabolic pathway prevents the pathological accumulation of lipids within the lysosomes of affected cells, such as hepatocytes. nih.gov Cell culture systems, potentially using cell lines like HepG2 which are common for studying hepatic lipid metabolism, are instrumental in quantifying the enzymatic activity and its downstream effects on cellular lipid profiles. mdpi.com The breakdown of these accumulated lipids is a key mechanism leading to the reduction of liver fat content and the normalization of lipid-related biomarkers. europa.eu

Table 1: Substrate Hydrolysis by this compound in Cell Culture Models
SubstrateEnzymatic ActionHydrolysis ProductsReference
Cholesteryl EstersHydrolysisFree Cholesterol, Free Fatty Acids europa.eudrugbank.com
TriglyceridesHydrolysisGlycerol, Free Fatty Acids europa.eudrugbank.com

Mechanistic Studies in Genetically Modified Animal Models

To understand the physiological effects of this compound in a complex living system, researchers have utilized genetically modified animal models. A key model is the lal-/- mouse, which is genetically engineered to lack the lysosomal acid lipase enzyme, thereby mimicking the human condition of LAL deficiency. nih.gov

Table 2: Effects of this compound in a Genetically Modified Animal Model (lal-/- mouse) of LAL Deficiency
ParameterObserved Effect of this compound TreatmentReference
Hepatic Cholesterol LevelsDecreased nih.gov
Splenic Cholesterol LevelsDecreased nih.gov
Liver FibrosisReduced nih.gov
Serum Aminotransferases (ALT, AST)Decreased nih.gov
LifespanProlonged nih.gov

Investigational Role in Digestive Processes and Nutrient Absorption in Preclinical Models

Beyond its role in systemic lipid metabolism, this compound has been investigated for its function within the digestive system. In LAL deficiency, the accumulation of lipids occurs not only in the liver and spleen but also in the intestinal wall. europa.eu This intestinal lipid accumulation can lead to significant malabsorption, contributing to growth failure, particularly in younger patients. europa.eu

Preclinical models suggest that this compound can address this aspect of the pathology. By reducing the lipid substrate in the intestine, the enzyme helps to alleviate malabsorption and thereby supports improved nutrient uptake and growth. europa.eu Further supporting its role in digestion, this compound (under the name Kiobrina) was investigated as an enzyme therapy for preterm infants. ahrq.gov The intention was for it to be added to pasteurized breast milk or formula to enhance the digestion and absorption of lipids, thereby improving growth and development in this vulnerable population. ahrq.gov This application highlights the enzyme's direct role in the hydrolysis of dietary fats within the gastrointestinal tract to facilitate nutrient absorption.

Biotechnological Production and Engineering of Recombinant Bucelipase Alfa

Recombinant Expression Systems and Their Comparative Advantages

The selection of an appropriate expression system is a critical determinant of the final quality and biological activity of recombinant Bucelipase alfa. The protein's large size (~100 kDa), multiple disulfide bonds, and extensive N-linked glycosylation necessitate a host system capable of performing complex mammalian-like post-translational modifications (PTMs).

Mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, are the industry standard and preferred system for producing this compound. CHO cells possess the cellular machinery to correctly fold the polypeptide chain, form the necessary disulfide bridges, and add complex N-glycan structures that are crucial for the enzyme's stability, solubility, and function. The glycosylation pattern produced by CHO cells closely mimics that of native human BSSL, which is vital for minimizing potential immunogenicity and ensuring optimal enzymatic performance.

While other systems exist, they present significant disadvantages for this specific protein. Yeast systems like Pichia pastoris can achieve high expression levels but produce a different type of glycosylation (high-mannose), which can alter the protein's pharmacokinetic profile and potentially trigger an immune response. Bacterial systems such as Escherichia coli are unsuitable as they lack the endoplasmic reticulum and Golgi apparatus required for glycosylation and proper disulfide bond formation, typically resulting in misfolded, insoluble, and inactive protein aggregates (inclusion bodies).

Table 1: Comparative Analysis of Expression Systems for this compound Production

Expression SystemKey AdvantagesKey DisadvantagesRelevance for this compound Production
Mammalian (CHO Cells) - Human-like glycosylation- Correct protein folding & disulfide bonds- Established regulatory approval pathway- Lower yield vs. microbial systems- Slower growth rates- High media and process costsOptimal & Preferred: Ensures the production of a biochemically authentic and biologically active enzyme.
Yeast (Pichia pastoris) - High protein yield- Rapid growth- Cost-effective media- Non-human, high-mannose glycosylation- Potential for altered function & immunogenicitySuboptimal: Glycosylation differences present a significant barrier to producing a bioequivalent protein.
Bacterial (E. coli) - Very high yield- Extremely fast growth- Lowest production cost- No glycosylation capability- Inability to form disulfide bonds correctly- Protein often misfolded (inclusion bodies)Not Viable: Fundamentally incapable of producing functional, correctly modified this compound.

Bioprocess Optimization for Enhanced Protein Yield and Quality

To maximize the production of this compound from CHO cell cultures, extensive bioprocess optimization is required. This involves fine-tuning the upstream culture conditions in large-scale bioreactors to maintain cell viability and productivity over an extended period.

The process typically employs a fed-batch culture strategy. This begins with a batch phase where cells grow in an initial volume of nutrient-rich medium. As key nutrients like amino acids and glucose are consumed, a highly concentrated feed medium is periodically added to the bioreactor. This strategy sustains a high viable cell density and prolongs the protein production phase, significantly increasing the final titer (concentration) of this compound in the culture supernatant.

Key process parameters are meticulously controlled:

pH: Maintained within a narrow range (e.g., 6.9-7.2) using controlled addition of CO₂ (acidic) or a base (e.g., sodium bicarbonate) to prevent protein degradation and maintain optimal cellular metabolism.

Temperature: Typically controlled at 37°C during the initial cell growth phase and sometimes shifted to a lower temperature (e.g., 30-34°C) during the production phase to slow cell division and divert metabolic energy toward protein synthesis, which can enhance protein quality.

Dissolved Oxygen (DO): Kept at a set point (e.g., 30-50% air saturation) by sparging oxygen and air to ensure aerobic respiration without causing oxidative damage to the cells or the protein product.

Media Composition: Modern processes use chemically defined, serum-free media to eliminate batch-to-batch variability and potential contaminants associated with animal-derived serum. The feed media is specifically formulated to replenish the nutrients consumed most rapidly by the CHO cells.

Table 2: Key Bioprocess Parameters for this compound Production in CHO Cells

ParameterTypical Range / Control StrategyImpact on Yield and Quality
Culture Mode Fed-batchMaximizes viable cell density and volumetric productivity.
pH 6.9 – 7.2Affects cell growth rate, protein charge, and stability. Deviations can reduce yield.
Temperature 30°C – 37°C (with potential shift)Influences cell growth vs. protein production rates; can impact protein folding and glycosylation.
Dissolved Oxygen (DO) 30% – 50%Critical for cell respiration. Low DO limits growth; high DO can cause oxidative stress.
Feed Strategy Timed or on-demand addition of concentrated nutrientsPrevents nutrient limitation, sustains protein synthesis, and increases final titer.

Purification Strategies and Biochemical Characterization of Recombinant this compound

Following the bioreactor culture, this compound must be separated from host cell proteins, DNA, media components, and other impurities. This downstream processing involves a multi-step purification cascade designed to achieve extremely high purity (>99%).

A typical purification train includes:

Harvest and Clarification: The culture is first centrifuged and/or filtered to remove cells and cellular debris, yielding a clarified supernatant containing the secreted recombinant protein.

Capture Chromatography: The initial capture step is often an affinity chromatography column. Since BSSL is a heparin-binding protein, a heparin-sepharose resin can be used for highly specific capture, allowing most impurities to flow through.

Intermediate and Polishing Chromatography: Further purification is achieved using additional chromatography steps. Ion-Exchange Chromatography (IEX) separates proteins based on net surface charge, removing remaining host cell proteins. Size-Exclusion Chromatography (SEC) is often used as a final polishing step to separate the monomeric this compound from any aggregates or fragments.

Once purified, the protein undergoes extensive biochemical characterization to confirm its identity, purity, structural integrity, and functional activity.

Table 3: Summary of Analytical Methods for this compound Characterization

Analytical MethodParameter AssessedExpected Outcome for this compound
SDS-PAGE & Western Blot Purity and IdentityA single band at the correct molecular weight (~100 kDa); confirmed by an anti-BSSL antibody.
Reverse-Phase HPLC (RP-HPLC) Purity and IdentityA single, sharp peak indicating high purity.
Mass Spectrometry (MS) Intact Mass and Primary SequenceConfirms the exact molecular weight and verifies the amino acid sequence via peptide mapping.
Circular Dichroism (CD) Secondary StructureProvides a spectrum characteristic of the protein's alpha-helical and beta-sheet content, confirming proper folding.
Glycan Analysis (e.g., HILIC-FLR) Glycosylation ProfileCharacterizes the identity, abundance, and site-occupancy of N-linked glycans, ensuring consistency.
Enzymatic Activity Assay Biological FunctionMeasures the rate of hydrolysis of a substrate (e.g., p-nitrophenyl butyrate) in the presence of bile salts, confirming catalytic competence.

Protein Engineering Approaches for Modified Enzymatic Properties or Stability

While the recombinant this compound is designed to mimic the native human enzyme, protein engineering offers a powerful toolkit to create next-generation variants with enhanced properties. These modifications are typically achieved through site-directed mutagenesis, where specific amino acids in the protein's sequence are deliberately changed.

Potential engineering goals for this compound include:

Enhanced Catalytic Efficiency: The enzyme's active site is formed by a catalytic triad (B1167595) of amino acids (Serine-194, Aspartic acid-182, Histidine-435 in human BSSL). Rational design targeting residues in and around this active site could potentially increase the turnover rate (k_cat) or improve affinity for specific lipid substrates (lower K_m).

Improved Stability in Acidic pH: As an enzyme intended to function in the gastrointestinal tract, stability in the low-pH environment of the stomach is a significant challenge. Engineering the protein's surface by substituting specific amino acid residues could alter its isoelectric point (pI) and strengthen intramolecular interactions, thereby increasing its half-life at acidic pH.

Increased Protease Resistance: The protein can be degraded by proteases like trypsin in the digestive tract. Peptide mapping can identify key protease cleavage sites. Mutating these specific sites (e.g., changing an Arginine or Lysine to a different residue) can render the enzyme more resistant to proteolytic degradation without compromising its lipase (B570770) activity.

Modification of Glycosylation: Glycoengineering can be used to alter the number or type of N-linked glycans. For instance, introducing a new N-glycosylation site near a protease-sensitive loop could sterically shield it from degradation. Conversely, removing a specific glycan might improve homogeneity or manufacturing consistency if it is found to be non-essential for function.

These engineering strategies rely on a deep understanding of the BSSL structure-function relationship and could lead to the development of bio-better versions of this compound with superior therapeutic profiles.

Broader Enzymological Context and Future Research Directions for Bucelipase Alfa

Comparative Analysis with Endogenous Human Lipases and Esterases

Bucelipase alfa, as a recombinant BSSL, belongs to the carboxylesterase family, which includes a diverse array of enzymes responsible for hydrolyzing ester bonds. A comparative analysis with other key human lipases and esterases reveals both shared characteristics and distinguishing features that underscore its unique physiological role.

Structurally, many lipases and esterases, including BSSL, share a conserved α/β hydrolase fold. This core structure houses the catalytic triad (B1167595), typically composed of serine, histidine, and a carboxylic acid, which is essential for the hydrolytic activity. researchgate.netresearchgate.net However, a key differentiator for many lipases, including pancreatic lipase (B570770), is the presence of a "lid" domain—a mobile helical element that covers the active site. biorxiv.orgresearchgate.net In contrast, this compound's endogenous form, BSSL, possesses a more minimalistic lid structure, which contributes to its distinct activation mechanism. researchgate.net While pancreatic lipase requires interfacial activation at a lipid-water interface, a process facilitated by colipase, this compound's activity is primarily stimulated by bile salts. nih.govnih.gov

In terms of substrate specificity, this compound exhibits a remarkably broad range. It can hydrolyze a wide variety of lipids, including triacylglycerols, di- and mono-acylglycerols, cholesteryl esters, phospholipids (B1166683), and fat-soluble vitamin esters. nih.govnih.gov This contrasts with the more specialized functions of other lipases. For instance, pancreatic lipase primarily targets triacylglycerols, while lysosomal acid lipase (LAL), the enzyme deficient in LAL deficiency, is crucial for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. europa.eunih.goveuropa.eu In neonatal digestion, BSSL and pancreatic lipase-related protein 2 (PLRP2), another lipase with broad substrate specificity, are the dominant enzymes, compensating for the initially low levels of pancreatic lipase and phospholipase A2. nih.govresearchgate.net

The kinetic properties of these enzymes also differ. The activation by bile salts is a hallmark of this compound, a feature not shared by pancreatic lipase, which depends on colipase. nih.govahrq.gov Studies have shown that the characteristics of BSSL, such as its pH optimum (neutral to alkaline) and stability over a wide pH range, are consistent regardless of the gestational age of the mother, highlighting its importance in infant nutrition. nih.gov

Table 1: Comparative Features of this compound (BSSL) and Other Human Lipases

FeatureThis compound (BSSL)Pancreatic LipaseLysosomal Acid Lipase (LAL)
Primary Function Dietary fat digestion, especially in neonatesMajor enzyme for dietary triglyceride digestion in adultsIntralysosomal hydrolysis of cholesteryl esters and triglycerides
Activation Bile salts nih.govnih.govColipase and interfacial activation nih.govAcidic lysosomal pH
Substrate Specificity Broad: tri-, di-, monoacylglycerols, cholesteryl esters, phospholipids nih.govnih.govPrimarily triacylglycerolsCholesteryl esters, triglycerides europa.eunih.goveuropa.eu
Structural Hallmark α/β hydrolase fold, minimalistic lid researchgate.netresearchgate.netresearchgate.netα/β hydrolase fold, prominent lid domain biorxiv.orgresearchgate.netα/β hydrolase fold
pH Optimum Neutral to alkaline (7.3-8.6) nih.govNeutral to slightly alkalineAcidic

Potential Non-Canonical Roles of Bile Salt-Stimulated Lipases

Emerging research has begun to uncover roles for BSSL that extend beyond its digestive functions in the gut, suggesting its involvement in fundamental physiological and pathological processes.

One of the most significant non-canonical functions identified is its role in inflammation. Studies have demonstrated that BSSL can act as a proinflammatory molecule. nih.govnih.gov It is secreted by neutrophils and can interact with monocytes, stimulating their migration. nih.govnih.gov This finding is particularly relevant in the context of inflammatory joint disorders. Research has shown that blood levels of BSSL are significantly elevated in patients with rheumatoid arthritis and psoriatic arthritis, and these levels correlate with disease activity. nih.govnih.gov Furthermore, animal models have shown that knockout mice for BSSL are protected from developing arthritis, and neutralizing antibodies against BSSL can reduce the severity of the disease. nih.gov These findings position BSSL as a potential therapeutic target for chronic inflammatory conditions.

Beyond inflammation, BSSL appears to play a role in lipid metabolism and transport. It is implicated in the assembly and secretion of chylomicrons, the large lipoprotein particles that transport dietary fats from the intestines to the rest of the body. nih.gov There is also evidence suggesting a role for carboxyl ester lipase (another name for BSSL) in lipoprotein metabolism and potentially in the development of atherosclerosis. nih.govchemicalbook.com By modifying lipoproteins, BSSL could influence the progression of this cardiovascular disease. nih.gov

Advanced Methodologies in this compound Research

The study of this compound and its endogenous counterpart has been significantly advanced by a range of sophisticated research methodologies, from high-resolution structural analysis to innovative bioengineering techniques.

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of BSSL. nih.gov These structural studies have provided critical insights into its catalytic mechanism, substrate binding, and the conformational changes induced by bile salt activation. mdpi.com More recently, techniques like cryo-electron microscopy (cryo-TEM) and small-angle X-ray scattering (sSAXS) are being employed to study the dynamic process of lipid digestion in real-time, offering a more holistic view of how lipases like this compound function within complex biological mixtures. researchgate.netjci.org

Mass spectrometry has become an indispensable tool in the characterization of this compound. nih.govbham.ac.uk It is used for detailed analysis of the protein, including its precise molecular weight, amino acid sequence, and post-translational modifications, such as glycosylation. This technique is also crucial for pharmacokinetic studies, enabling the sensitive detection and quantification of the enzyme in biological samples. uva.nl

Table 2: Advanced Methodologies in this compound Research

MethodologyApplication in this compound ResearchKey Insights
X-ray Crystallography Determination of the 3D structure of BSSL. nih.govmdpi.comUnderstanding of catalytic mechanism, substrate binding, and bile salt activation.
Cryo-EM & sSAXS Real-time analysis of lipid digestion by lipases. researchgate.netjci.orgVisualization of the dynamic interactions between the enzyme, lipids, and bile salts.
Mass Spectrometry Detailed protein characterization and quantification. nih.govbham.ac.ukuva.nlVerification of protein identity, analysis of post-translational modifications, and pharmacokinetic profiling.
Glycoengineering Modification of glycosylation patterns. nih.govresearchgate.netscribd.comEnhancement of protein stability, solubility, and reduction of immunogenicity. nih.govdokumen.pub

Emerging Research Areas and Unexplored Substrates for this compound Activity

The expanding understanding of this compound's functions is opening up new avenues of research, with potential therapeutic implications that go far beyond its current use.

The discovery of BSSL's pro-inflammatory role has established a major new research direction. The development of monoclonal antibodies that target and neutralize BSSL is already underway, with clinical trials initiated to investigate their efficacy in treating chronic inflammatory diseases like rheumatoid arthritis. nih.gov This represents a paradigm shift from viewing BSSL solely as a digestive enzyme to recognizing it as a key player in the immune response.

The link between BSSL and atherosclerosis also warrants further investigation. nih.govnih.gov Understanding the precise mechanisms by which BSSL modifies lipoproteins and contributes to plaque formation could lead to novel strategies for preventing or treating cardiovascular disease. nih.goveuropa.eu

While the role of lipid metabolism in neurological disorders is well-established, the specific involvement of BSSL in the central nervous system is a largely unexplored area. unifg.itresearchgate.netfrontiersin.org Given its broad substrate specificity, it is conceivable that BSSL could act on various lipid substrates within the brain, potentially influencing neuronal function and contributing to the pathology of certain neurological conditions. nih.gov Further research is needed to determine if this compound or modulators of its activity could have therapeutic potential in this context.

Finally, the full extent of this compound's substrate repertoire may not yet be fully appreciated. While its activity on major dietary lipids is well-characterized, its ability to hydrolyze other, less common lipid molecules, such as galactolipids, suggests that there may be other physiologically relevant substrates awaiting discovery. nih.gov Identifying these novel substrates could reveal new metabolic pathways and biological functions for this versatile enzyme. The potential application of enzyme therapies, including those involving lipases, in areas like cancer is also a field of growing interest, although specific research on this compound in this context is still in its infancy. creativebiomart.net

Q & A

Q. What experimental methodologies are essential for characterizing the enzymatic activity of bucelipase alfa in vitro?

To assess enzymatic activity, researchers should employ kinetic assays (e.g., Michaelis-Menten kinetics) under controlled pH and temperature conditions, using fluorometric or colorimetric substrates specific to the enzyme’s catalytic function. Include negative controls (e.g., heat-inactivated enzyme) and triplicate measurements to ensure reproducibility. Data should be analyzed using nonlinear regression models to calculate VmaxV_{max} and KmK_m . For purity validation, SDS-PAGE and mass spectrometry are recommended, with comparisons to reference standards .

Q. How should researchers design a study to evaluate the glycosylation profile of this compound?

Use techniques like lectin-based affinity chromatography or glycan-binding microarrays to isolate and identify glycosylation patterns. Pair this with MALDI-TOF mass spectrometry for structural elucidation. Include orthogonal methods (e.g., enzymatic deglycosylation followed by HPLC) to confirm findings. Document batch-to-batch variability using coefficient of variation (CV) metrics .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Apply logistic regression or probit analysis for dose-response curves, ensuring sample sizes are powered to detect clinically relevant effect sizes. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values adjusted for multiple comparisons to mitigate Type I errors .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo models of this compound activity?

Conduct in vitro-in vivo correlation (IVIVC) studies to identify confounding factors (e.g., protein binding, metabolic clearance). Use physiologically based pharmacokinetic (PBPK) modeling to simulate enzyme behavior across biological matrices. Validate discrepancies with targeted proteomics or transcriptomics to assess post-translational modifications or cellular uptake mechanisms .

Q. What strategies are effective for optimizing the thermal stability of this compound in long-term storage studies?

Employ differential scanning calorimetry (DSC) to determine melting temperatures (TmT_m) and identify destabilizing excipients. Test lyophilization or cryoprotectants (e.g., trehalose) under varying humidity conditions. Use accelerated stability testing (AST) with Arrhenius modeling to predict shelf-life, and validate results with real-time stability data .

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

Adhere to institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement). For human-derived samples, obtain informed consent and anonymize data. Include ethical oversight statements in methods sections and reference compliance with frameworks like the Declaration of Helsinki or NIH guidelines .

Methodological Guidance Tables

Q. Table 1. Key Parameters for Enzymatic Assays of this compound

ParameterRecommended MethodValidation CriteriaCitation
Activity MeasurementFluorometric substrate hydrolysisCV < 15% across replicates
Glycosylation AnalysisLectin microarray + MALDI-TOF≥95% match to reference spectra
Stability TestingAccelerated stability studies (40°C/75% RH)Degradation <10% over 6 months

Q. Table 2. Common Pitfalls in this compound Research

IssueMitigation StrategyCitation
Batch variabilityImplement strict QC protocols for raw materials
Low in vivo efficacyOptimize delivery systems (e.g., nanoparticles)
Data irreproducibilityPre-register protocols and share raw data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.